molecular formula C11H12FLiO3 B1433441 lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate CAS No. 1807901-38-7

lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate

Cat. No.: B1433441
CAS No.: 1807901-38-7
M. Wt: 218.2 g/mol
InChI Key: FIJMGIHSUXBTOU-PPHPATTJSA-M
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Description

Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate is a chemical compound that combines the properties of lithium ions with a fluorinated phenyl group and a hydroxypentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate typically involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Hydroxylation of the Pentanoate Chain: The next step involves the hydroxylation of a pentanoate chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the lithium ion can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion (5S)-5-(4-chlorophenyl)-5-hydroxypentanoate
  • Lithium(1+) ion (5S)-5-(4-bromophenyl)-5-hydroxypentanoate
  • Lithium(1+) ion (5S)-5-(4-methylphenyl)-5-hydroxypentanoate

Uniqueness

Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

lithium;(5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3.Li/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10,13H,1-3H2,(H,14,15);/q;+1/p-1/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMGIHSUXBTOU-PPHPATTJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C(CCCC(=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC(=CC=C1[C@H](CCCC(=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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